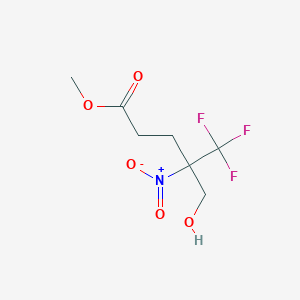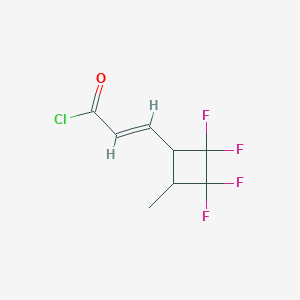
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is a titanium-based organometallic compound with the molecular formula C20H36O8Ti and a molecular weight of 452.37 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is synthesized through the reaction of titanium tetrachloride with ethyl acetoacetate and isobutanol. The reaction typically occurs under controlled conditions, including a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Substitution: It can undergo substitution reactions where the isobutoxy or ethyl acetoacetate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include titanium dioxide, various substituted organotitanium compounds, and other by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is used in the preparation of biocompatible materials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: The compound is used in the production of high-performance coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY involves its ability to form strong bonds with various substrates. The titanium center in the compound acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropoxy-bisethylacetoacetatotitanate: Similar in structure but with isopropoxy groups instead of isobutoxy groups.
Diisobutoxy-bisacetylacetonatotitanate: Similar but with acetylacetonate groups instead of ethyl acetoacetate groups.
Uniqueness
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is unique due to its specific combination of isobutoxy and ethyl acetoacetate groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific industrial and scientific applications .
Propriétés
Numéro CAS |
83877-91-2 |
|---|---|
Formule moléculaire |
C20H36O8Ti |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(Z)-4-ethoxy-4-oxobut-2-en-2-olate;2-methylpropan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C6H10O3.2C4H9O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-4(2)3-5;/h2*4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;;2*-1;+4/p-2/b2*5-4-;;; |
Clé InChI |
DVPALPRNLJYGKK-NRFIWDAESA-L |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ti+4] |
SMILES isomérique |
CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.CC(C[O-])C.CC(C[O-])C.[Ti+4] |
SMILES canonique |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)




![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)






![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
